molecular formula C5H5N3O B2535316 Pyrimidine-5-carbaldehyde oxime CAS No. 349493-17-0

Pyrimidine-5-carbaldehyde oxime

Cat. No.: B2535316
CAS No.: 349493-17-0
M. Wt: 123.115
InChI Key: JIHALWYYWJPEIV-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a pyrimidine ring substituted with an oxime group at the 5-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the oxime functional group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: Pyrimidine-5-carbaldehyde oxime is unique due to the specific positioning of the oxime group, which influences its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHALWYYWJPEIV-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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